![molecular formula C23H25N3O B5682822 1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine](/img/structure/B5682822.png)
1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperidine derivative that contains an oxadiazole ring, which makes it an interesting target for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the brain. This compound has been shown to bind to the voltage-gated sodium channels and enhance their activity, which could lead to the increased release of neurotransmitters such as glutamate and GABA.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine have been studied in vitro and in vivo. In vitro studies have shown that this compound can enhance the activity of voltage-gated sodium channels and increase the release of neurotransmitters such as glutamate and GABA. In vivo studies have shown that this compound can modulate the activity of certain ion channels and receptors in the brain, which could lead to the development of new drugs for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine in lab experiments include its potential applications in various fields such as neuroscience, medicinal chemistry, and drug discovery. This compound is relatively easy to synthesize and can be modified to improve its potency and selectivity. The limitations of using this compound in lab experiments include its limited availability and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for research on 1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine. These include:
1. Further investigation of the mechanism of action of this compound to better understand its potential applications in drug discovery and development.
2. Synthesis of analogs of this compound to improve its potency and selectivity.
3. Investigation of the potential applications of this compound in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
4. Study of the pharmacokinetics and pharmacodynamics of this compound to better understand its safety and efficacy.
Métodos De Síntesis
The synthesis of 1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine involves the reaction of 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid with 3,3-diphenylpiperidin-4-amine in the presence of a coupling reagent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions.
Aplicaciones Científicas De Investigación
1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine has been studied for its potential applications in various fields such as neuroscience, medicinal chemistry, and drug discovery. In neuroscience, this compound has been investigated for its ability to modulate the activity of certain ion channels and receptors in the brain, which could lead to the development of new drugs for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Propiedades
IUPAC Name |
2-cyclopropyl-5-[(3,3-diphenylpiperidin-1-yl)methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-3-8-19(9-4-1)23(20-10-5-2-6-11-20)14-7-15-26(17-23)16-21-24-25-22(27-21)18-12-13-18/h1-6,8-11,18H,7,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQKYIHXNDROCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NN=C(O2)C3CC3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methyl]-3,3-diphenylpiperidine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.